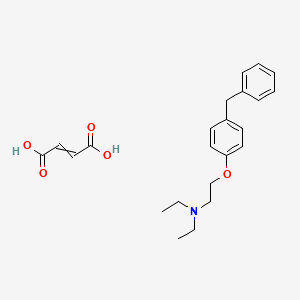
(+/-)(2S,5S)-3-(4-(4-Carboxyphenyl)butyl)-2-heptyl-4-oxo-5-thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GW0072 is a partial agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), a member of the nuclear receptor superfamily. PPARγ plays a crucial role in regulating lipid and glucose metabolism, inflammation, and cell proliferation. GW0072 has been identified as a high-affinity ligand for PPARγ with weak transactivation potential, making it a promising candidate for drug development targeting metabolic disorders such as type-2 diabetes and obesity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GW0072 involves targeted molecular dynamics simulations to model its interaction with the ligand-binding domain of PPARγ. The process begins with the ligand in its apo-form outside the receptor, and the simulation locks the ligand into the binding pocket, resulting in a structure close to the holo-form . The entry process is primarily guided by hydrophobic interactions, and the entry and exit pathways are very similar .
Industrial Production Methods
Industrial production methods for GW0072 are not extensively documented. the use of targeted molecular dynamics simulations suggests that the synthesis process can be optimized for large-scale production by focusing on the hydrophobic interactions and entry pathways identified in the simulations .
Chemical Reactions Analysis
Types of Reactions
GW0072 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols .
Scientific Research Applications
GW0072 has a wide range of scientific research applications, including:
Mechanism of Action
GW0072 exerts its effects by binding to the ligand-binding domain of PPARγ, causing conformational changes that promote the recruitment of coregulator proteins. This binding stabilizes the highly mobile region of the ligand-binding domain, leading to functional output. The ligand uses the intrinsic flexibility of the protein to move within the receptor, and the entry and exit pathways are similar to those found in other nuclear receptors .
Comparison with Similar Compounds
GW0072 is compared with other partial agonists and selective PPARγ modulators (SPPARγMs) such as PAT5A and GQ16. These compounds provide equivalent therapeutic benefits to full PPARγ agonists without the associated side effects . The uniqueness of GW0072 lies in its high affinity for PPARγ and its weak transactivation potential, making it a valuable tool for studying ligand-receptor interactions and developing new therapeutic agents .
List of Similar Compounds
- PAT5A
- GQ16
- Metaglidasen/Halofenate
- PA-082
- Angiotensin receptor antagonists
Properties
Molecular Formula |
C37H46N2O4S |
|---|---|
Molecular Weight |
614.8 g/mol |
IUPAC Name |
4-[4-[(2S,5S)-5-[2-(dibenzylamino)-2-oxoethyl]-2-heptyl-4-oxo-1,3-thiazolidin-3-yl]butyl]benzoic acid |
InChI |
InChI=1S/C37H46N2O4S/c1-2-3-4-5-12-20-35-39(25-14-13-15-29-21-23-32(24-22-29)37(42)43)36(41)33(44-35)26-34(40)38(27-30-16-8-6-9-17-30)28-31-18-10-7-11-19-31/h6-11,16-19,21-24,33,35H,2-5,12-15,20,25-28H2,1H3,(H,42,43)/t33-,35-/m0/s1 |
InChI Key |
GHJJBEKMPCOSRH-LRHLLKFHSA-N |
Isomeric SMILES |
CCCCCCC[C@H]1N(C(=O)[C@@H](S1)CC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)CCCCC4=CC=C(C=C4)C(=O)O |
Canonical SMILES |
CCCCCCCC1N(C(=O)C(S1)CC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)CCCCC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;(4aR,6S,7S,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B10763503.png)
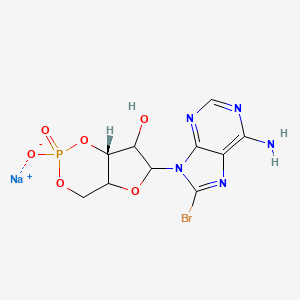
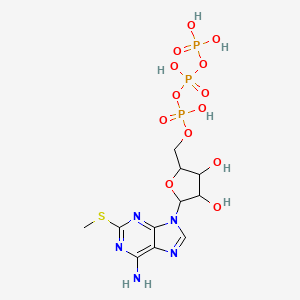
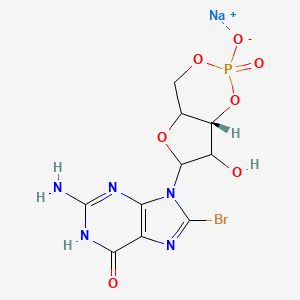
![[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B10763529.png)
![sodium;(6S,7aR)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B10763530.png)

![ethyl (1aS,7Z,7aS)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate](/img/structure/B10763554.png)
![sodium;2-[4-[(2S)-2-[[(2S)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate](/img/structure/B10763556.png)
![4-(6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-4-yl)benzene-1,2-diol;hydrobromide](/img/structure/B10763564.png)
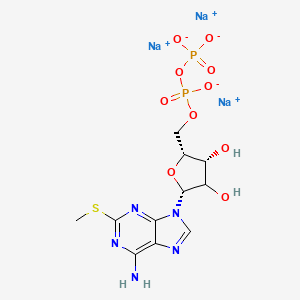

![ethyl (1aS,7E)-7-hydroxyimino-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate](/img/structure/B10763574.png)
